molecular formula C14H21NO3 B2945356 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide CAS No. 2320860-42-0

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Cat. No.: B2945356
CAS No.: 2320860-42-0
M. Wt: 251.326
InChI Key: MHUGGHDMRICGJZ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopentanecarboxamide moiety linked to a hydroxyethyl group, which is further connected to a dimethylfuran ring. The presence of the furan ring and the hydroxyethyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran. This can be achieved through the catalytic conversion of fructose or glucose, which are abundant in nature . . The final step involves the formation of the cyclopentanecarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reactions. Additionally, the purification and isolation of the final product would involve techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohols or amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is unique due to the presence of both the hydroxyethyl group and the cyclopentanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9-7-12(10(2)18-9)13(16)8-15-14(17)11-5-3-4-6-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGGHDMRICGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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